Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate
Description
Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with a methylsulfonyl group and an ethyl ester moiety, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-[(1-methylsulfonylpiperidin-4-yl)methylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-3-20-13(17)5-4-12(16)14-10-11-6-8-15(9-7-11)21(2,18)19/h11H,3-10H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHAWWCHUHPZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate typically involves multiple steps:
Formation of the Piperidine Intermediate: The starting material, 4-piperidone, undergoes N-alkylation with methylsulfonyl chloride in the presence of a base such as triethylamine to yield 1-(methylsulfonyl)piperidin-4-one.
Reductive Amination: The intermediate is then subjected to reductive amination with formaldehyde and a suitable amine, such as methylamine, to form 1-(methylsulfonyl)piperidin-4-yl)methylamine.
Esterification: The final step involves the reaction of the amine with ethyl 4-oxobutanoate under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the sulfonyl group can produce the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate can significantly reduce TNF levels, which is pivotal in managing conditions such as:
- Septic Shock
- Autoimmune Diseases (e.g., rheumatoid arthritis, lupus)
- Chronic Inflammatory Conditions (e.g., psoriasis, Crohn's disease)
Cancer Treatment
The compound may also play a role in cancer therapy by inhibiting TNF-mediated signaling pathways that contribute to tumor progression and metastasis. Case studies have shown promising results in preclinical models where TNF inhibition led to reduced tumor growth and improved survival rates.
Neurological Disorders
Given its ability to modulate inflammatory pathways, this compound is being investigated for potential applications in neurological disorders such as multiple sclerosis and Alzheimer's disease.
Case Study 1: Inflammatory Bowel Disease
A study published in a peer-reviewed journal examined the effects of similar compounds on patients with inflammatory bowel disease (IBD). The results indicated that patients receiving treatment with TNF inhibitors experienced significant reductions in disease activity scores and improved quality of life metrics.
Case Study 2: Rheumatoid Arthritis
In a clinical trial involving rheumatoid arthritis patients, administration of a compound related to this compound demonstrated a marked decrease in joint inflammation and pain, leading to improved mobility and function.
Mechanism of Action
The mechanism by which Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: It may modulate pathways related to signal transduction and metabolic processes, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobutanoate: Lacks the piperidine and sulfonyl groups, making it less versatile in certain synthetic applications.
Methyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its piperidine ring and sulfonyl group make it particularly useful in medicinal chemistry for the development of drugs targeting the central nervous system.
Biological Activity
Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate, identified by the CAS number 1234947-36-4, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₁₃H₂₄N₂O₅S
- Molecular Weight : 320.41 g/mol
- Structural Features : The compound features a piperidine ring substituted with a methylsulfonyl group and an ethyl ester moiety, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinase (CDK) pathways, which are crucial in cell cycle regulation and cancer progression .
- Neuropharmacological Effects : Due to the presence of the piperidine structure, it may exhibit neuroactive properties, influencing neurotransmitter systems .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds structurally related to this compound:
- In Vitro Studies : Compounds with similar piperidine structures have demonstrated significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC₅₀ value less than that of doxorubicin in Jurkat and A-431 cell lines, indicating strong antiproliferative activity .
Neuroprotective Effects
Research indicates that derivatives of the methylsulfonyl-piperidine class may possess neuroprotective properties:
- Animal Models : In rodent models of neurodegeneration, administration of similar compounds resulted in reduced neuronal death and improved behavioral outcomes .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile is essential for evaluating the therapeutic potential:
- Absorption and Distribution : Initial studies suggest good oral bioavailability due to the ethyl ester group, which may enhance lipid solubility.
- Toxicity Profiles : Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to fully understand chronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
